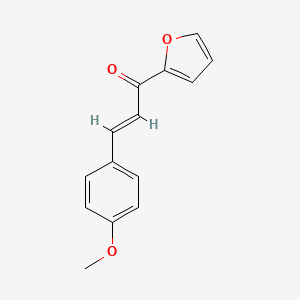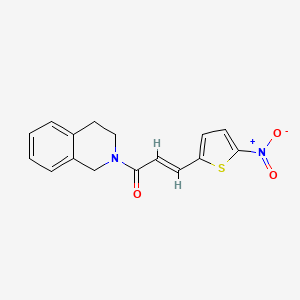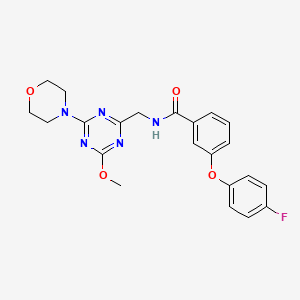
(2E)-1-(furan-2-yl)-3-(4-methoxyphenyl)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-1-(furan-2-yl)-3-(4-methoxyphenyl)prop-2-en-1-one, also known as curcumin, is a natural compound found in turmeric. It has been widely studied for its potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer effects.
Mechanism of Action
The mechanism of action of (2E)-1-(furan-2-yl)-3-(4-methoxyphenyl)prop-2-en-1-one is complex and involves multiple pathways. It has been shown to inhibit the activity of several enzymes and transcription factors involved in inflammation and cancer, including NF-κB, COX-2, and MMP-9. Curcumin also has antioxidant properties and can scavenge free radicals and reactive oxygen species.
Biochemical and Physiological Effects:
Curcumin has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce inflammation, oxidative stress, and DNA damage, as well as improve insulin sensitivity and lipid metabolism. Curcumin has also been shown to inhibit tumor growth and metastasis, as well as enhance the efficacy of chemotherapy and radiation therapy.
Advantages and Limitations for Lab Experiments
Curcumin has several advantages for lab experiments, including its low toxicity, availability, and affordability. However, (2E)-1-(furan-2-yl)-3-(4-methoxyphenyl)prop-2-en-1-one also has some limitations, including its poor solubility, instability, and rapid metabolism in vivo.
Future Directions
There are many future directions for (2E)-1-(furan-2-yl)-3-(4-methoxyphenyl)prop-2-en-1-one research, including the development of more effective formulations and delivery systems, the identification of novel targets and mechanisms of action, and the evaluation of its potential for use in combination therapies. Other areas of interest include the use of this compound as a natural food preservative, as well as its potential use in the treatment of neurodegenerative diseases and diabetes.
Synthesis Methods
Curcumin can be synthesized through several methods, including extraction from turmeric, chemical synthesis, and microbial biosynthesis. Extraction from turmeric is the most common method and involves the use of solvents to extract (2E)-1-(furan-2-yl)-3-(4-methoxyphenyl)prop-2-en-1-oneoids from the turmeric rhizome. Chemical synthesis involves the use of various reagents and catalysts to synthesize (2E)-1-(furan-2-yl)-3-(4-methoxyphenyl)prop-2-en-1-one from simple starting materials. Microbial biosynthesis is a newer method that involves the use of microorganisms to produce this compound.
Scientific Research Applications
Curcumin has been extensively studied for its potential therapeutic properties. It has been shown to have anti-inflammatory, antioxidant, and anticancer effects, as well as potential benefits for cardiovascular health, neurodegenerative diseases, and diabetes. Curcumin has also been studied for its potential use as a natural food preservative and as a dye for textiles.
properties
IUPAC Name |
(E)-1-(furan-2-yl)-3-(4-methoxyphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O3/c1-16-12-7-4-11(5-8-12)6-9-13(15)14-3-2-10-17-14/h2-10H,1H3/b9-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZZMZWWBSNSOIY-RMKNXTFCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC(=O)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C(=O)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
19430-55-8 |
Source


|
| Record name | 1-(2-FURYL)-3-(4-METHOXYPHENYL)-2-PROPEN-1-ONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-chloro-N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-2-methoxybenzamide](/img/structure/B2951716.png)
![8-(2,4-dimethylphenyl)-1,7-dimethyl-3-(4-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2951717.png)



![N-[[5-(3,5-Dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl]-N'-(5-methyl-1,2-oxazol-3-yl)oxamide](/img/structure/B2951721.png)
![N-[Cyano-(2-fluorophenyl)methyl]-3-(4-phenyl-1,2,4-triazol-3-yl)propanamide](/img/structure/B2951723.png)
![N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2951724.png)
![1'-Ethyl-6'-oxo-1',5',6',7'-tetrahydrospiro[cyclopentane-1,4'-pyrazolo[3,4-b]pyridine]-5'-carbonitrile](/img/structure/B2951725.png)
![N-(2,3-dihydro-1-benzofuran-2-ylmethyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B2951726.png)

![(2Z)-2-[(3-chloro-2-fluorophenyl)imino]-N-(2-methylphenyl)-2H-chromene-3-carboxamide](/img/structure/B2951729.png)
![2-Benzylsulfanyl-N-[(6-cyclopropylpyridin-3-yl)methyl]acetamide;hydrochloride](/img/structure/B2951733.png)